Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-

Physicochemical profiling LogP Quinoline regioisomers

Researchers face variability when substituting pyridinyl isomers or pyrrolidinyl analogs without property data. This 2,4-disubstituted quinoline (CAS 133671-58-6) offers a defined physicochemical profile: - XLogP3 3.4 & TPSA 29.0 Ų: Supports passive permeability & CNS drug-likeness. - Zero HBD, MW 275.3: Clean scaffold for receptor/enzyme modulation. - No patent claims: Suitable as negative control or lead optimization starting point.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
CAS No. 133671-58-6
Cat. No. B12808894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-
CAS133671-58-6
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C18H17N3/c1-2-8-16-15(7-1)18(21-10-3-4-11-21)12-17(20-16)14-6-5-9-19-13-14/h1-2,5-9,12-13H,3-4,10-11H2
InChIKeyQIIXIROOWAWACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-: Structural and Identifier Baseline


Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is a synthetic heterocyclic small molecule with the molecular formula C18H17N3 and a molecular weight of 275.3 g/mol [1]. Its structure features a quinoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a pyrrolidinyl ring. The compound is cataloged under CAS 133671-58-6 and ChEMBL ID CHEMBL297699 [1]. As a member of the 2,4-disubstituted quinoline class, it represents a scaffold of interest in medicinal chemistry for receptor and enzyme modulation studies [2].

Procurement Risk: Why Generic Substitution Compromises Research


Close structural analogs of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-, such as regioisomers with pyridinyl attachment at the 2- or 4-position or analogs with alternative amines, cannot be assumed to be functionally interchangeable. Even when direct head-to-head biological data is absent, computed physicochemical properties provide a basis for differentiation. The target compound exhibits an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 29.0 Ų [1]. These properties influence membrane permeability and solubility, and small structural modifications like moving the pyridinyl nitrogen from the 3- to the 2-position would alter hydrogen-bonding capacity and lipophilicity, potentially affecting target engagement. For researchers requiring consistent cellular uptake or specific binding interactions, using an uncharacterized substitute introduces significant experimental variability.

Quantitative Differentiation Evidence for 2-(3-Pyridinyl)-4-(pyrrolidin-1-yl)quinoline


Lipophilicity: 3-Pyridinyl vs. 2-Pyridinyl Regioisomer

The target compound's calculated XLogP3 is 3.4 [1]. By comparison, the 2-pyridinyl regioisomer (2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline) is predicted to have a slightly lower XLogP3 of approximately 3.1, based on consistent atom-based computation methods [2]. This difference arises from the altered electronic environment of the pyridine nitrogen, reducing lipophilicity in the 2-isomer.

Physicochemical profiling LogP Quinoline regioisomers

TPSA and Basicity: Pyrrolidine vs. Piperidine Analog

The target compound has a computed TPSA of 29.0 Ų [1]. Replacing the pyrrolidine ring with a piperidine ring (2-(pyridin-3-yl)-4-(piperidin-1-yl)quinoline) increases TPSA to 29.0 Ų, but the increased basicity of piperidine (pKa ~10.6 vs pyrrolidine pKa ~10.4) can alter ionization state at physiological pH, affecting solubility and off-target binding [2].

TPSA CNS drug-likeness Quinoline derivatives

Patent Landscape Analysis

A search of global patent databases reveals zero patents directly listing Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- as a specifically claimed or exemplified compound [1]. In contrast, closely related scaffolds such as 2-phenyl-4-(pyrrolidin-1-yl)quinoline appear in multiple patents as kinase inhibitors or GPCR modulators [2]. This absence suggests the target compound represents an underexplored region of chemical space, potentially offering a novel selectivity profile for target deconvolution studies.

Patent analysis Quinoline chemical space Scaffold hopping

ChEMBL Bioactivity Annotation

The compound is indexed in ChEMBL (ID CHEMBL297699), indicating that bioactivity data has been deposited for this structure [1]. While specific IC50/Ki values are not publicly mapped at this time, the presence of a ChEMBL entry enables automated retrieval and comparison against structurally similar compounds in the database, such as 2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinoline, once curated data becomes available [2].

Bioactivity databases ChEMBL Quinoline pharmacology

Optimal Research Applications for 2-(3-Pyridinyl)-4-(pyrrolidin-1-yl)quinoline


Chemical Probe for Scaffold Interaction Studies

The compound's computed XLogP3 of 3.4 and TPSA of 29.0 Ų [1] position it within the physicochemical space favorable for passive membrane permeability. It can serve as a baseline probe to study how the 3-pyridinyl substitution pattern influences cellular uptake compared to 2- or 4-pyridinyl isomers, without confounding effects from larger substituents.

CNS-Oriented Medicinal Chemistry Optimization

With a molecular weight of 275.3 g/mol, zero hydrogen bond donors, and a TPSA below 60 Ų [1], the compound satisfies multiple criteria for CNS drug-likeness. It can be used as a starting point for lead optimization programs targeting neurokinin-3 (NK-3) receptors, given the documented activity of related alkylpyridyl quinoline derivatives as NK-3 modulators [2].

Negative Control for Quinoline-Based Kinase Assays

The absence of patent claims [1] and limited disclosed bioactivity make this compound a candidate for use as a negative control in assays employing active quinoline kinase inhibitors (e.g., DYRK1A or PIM-1 inhibitors [2]), provided it is first confirmed inactive against the kinase of interest. Its structural similarity without confirmed potency allows for cleaner interpretation of scaffold-specific effects.

Quote Request

Request a Quote for Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.